3,7-Dibromo-5-chloro-8-methoxyquinoline
Overview
Description
3,7-Dibromo-5-chloro-8-methoxyquinoline is a quinoline derivative with the molecular formula C10H6Br2ClNO and a molecular weight of 351.42 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3,7-Dibromo-5-chloro-8-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of 8-methoxyquinoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3,7-Dibromo-5-chloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to remove halogen atoms.
Cross-Coupling Reactions: The bromine atoms can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups.
Scientific Research Applications
3,7-Dibromo-5-chloro-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active quinoline derivatives with potential antibacterial, antiviral, and anticancer properties.
Chemical Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving quinoline derivatives.
Material Science: It is utilized in the development of organic semiconductors and liquid crystals due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-5-chloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 3,7-Dibromo-5-chloro-8-methoxyquinoline include other halogenated quinoline derivatives, such as:
- 3,7-Dibromoquinoline
- 5-Chloro-8-methoxyquinoline
- 3,7-Dichloro-8-methoxyquinoline
These compounds share similar structural features but differ in the type and position of halogen atoms. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3,7-dibromo-5-chloro-8-methoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2ClNO/c1-15-10-7(12)3-8(13)6-2-5(11)4-14-9(6)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJWCKYHNJKVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1N=CC(=C2)Br)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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